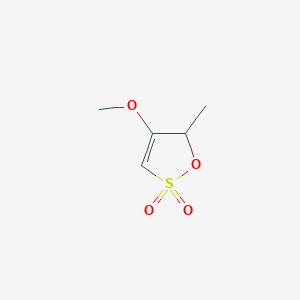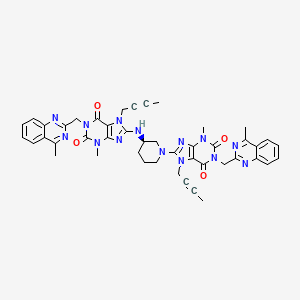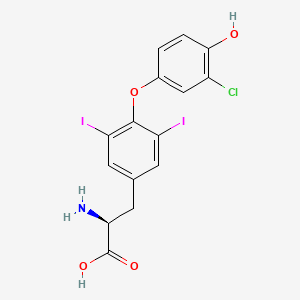
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is a derivative of the amino acid tyrosine This compound is characterized by the presence of chlorine and iodine atoms attached to the phenolic ring of the tyrosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- typically involves the halogenation of L-tyrosine. The process begins with the chlorination of the phenolic ring, followed by iodination. The reaction conditions often require the use of specific reagents such as chlorine gas and iodine in the presence of catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the purity and yield of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various halogenated and dehalogenated derivatives of L-tyrosine, as well as substituted phenolic compounds .
Applications De Recherche Scientifique
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzymatic reactions and its potential as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in modulating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity by acting as a substrate or inhibitor. It may also influence cellular signaling pathways by interacting with receptors and other proteins involved in signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-L-tyrosine: Similar in structure but lacks the iodine atoms.
3-Iodo-L-tyrosine: Contains iodine but not chlorine.
4-Hydroxyphenylalanine: Lacks both chlorine and iodine but shares the phenolic structure
Uniqueness
L-Tyrosine, O-(3-chloro-4-hydroxyphenyl)-3,5-diiodo- is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C15H12ClI2NO4 |
|---|---|
Poids moléculaire |
559.52 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12ClI2NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 |
Clé InChI |
OCOJMGAXFLSBDU-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O |
SMILES canonique |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


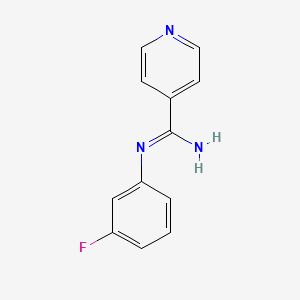
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
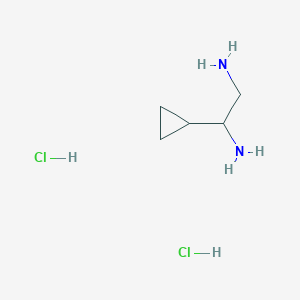
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
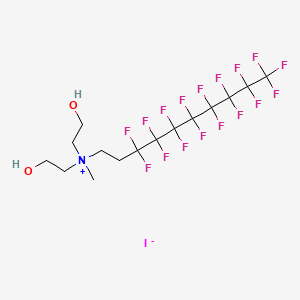
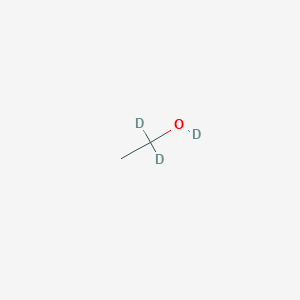
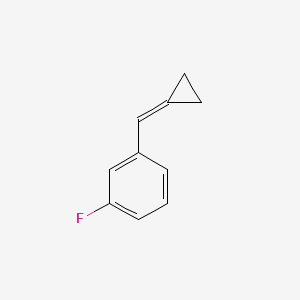

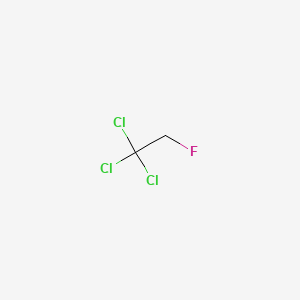
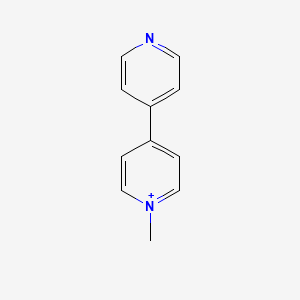
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

